An In-depth Technical Guide to 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide: Synthesis, Characterization, and Biological Potential
An In-depth Technical Guide to 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide: Synthesis, Characterization, and Biological Potential
This technical guide provides a comprehensive overview of 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. By strategically combining the pharmacologically active pyrazole carboxamide and quinoline scaffolds, this molecule represents a promising area of research. This document details a proposed synthetic route, outlines its physicochemical properties, and explores its potential biological activities based on the established profiles of its constituent moieties.
Introduction: The Rationale for a Hybrid Pharmacophore
The design of 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide is rooted in the principle of molecular hybridization, a strategy that conjoins two or more pharmacophoric units to create a new molecule with potentially enhanced affinity, efficacy, or a modified biological activity spectrum. The two core components of the target molecule are:
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The Pyrazole Carboxamide Moiety: Pyrazole and its derivatives are a well-established class of five-membered heterocyclic compounds. The pyrazole carboxamide scaffold, in particular, is found in a multitude of biologically active compounds, demonstrating a wide range of activities including antifungal, insecticidal, and herbicidal properties.[1][2] More recently, derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[3][4]
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The Quinoline Moiety: Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry.[5][6] It forms the backbone of numerous natural products and synthetic drugs, most notably in the realm of antimalarial agents like chloroquine.[7] The quinoline ring system is also associated with a broad range of other pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[7][8][9]
The fusion of these two potent scaffolds via a stable amide linkage in 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide presents an intriguing subject for investigation, with the potential for synergistic or novel biological effects.
Physicochemical Characterization
| Property | Value | Source |
| IUPAC Name | 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide | - |
| Molecular Formula | C14H12N4O | Calculated |
| Molecular Weight | 252.27 g/mol | Calculated |
| CAS Number | Not available | - |
Proposed Synthesis of 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide
The synthesis of the target compound can be achieved through a standard amide bond formation reaction between 1-methyl-1H-pyrazole-4-carboxylic acid and 6-aminoquinoline. A common and effective method involves the activation of the carboxylic acid to an acid chloride, followed by reaction with the amine.
Starting Materials
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1-methyl-1H-pyrazole-4-carboxylic acid (1): This starting material is commercially available. It has a molecular formula of C5H6N2O2 and a molecular weight of 126.11 g/mol .[10][11] Its melting point is in the range of 203-208 °C.[10]
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6-aminoquinoline (2): This is also a commercially available reagent. It has a molecular formula of C9H8N2 and a molecular weight of 144.17 g/mol .[12] It typically appears as a brown crystalline powder with a melting point of 115-119 °C.[12][13] It is soluble in organic solvents like methanol and chloroform but has low solubility in water.[14][15]
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbonyl chloride (3)
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To a stirred solution of 1-methyl-1H-pyrazole-4-carboxylic acid (1) (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Remove the solvent and excess reagent under reduced pressure to yield the crude 1-methyl-1H-pyrazole-4-carbonyl chloride (3), which can be used in the next step without further purification.
Causality Behind Experimental Choices:
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The conversion of the carboxylic acid to the more reactive acid chloride is a standard and efficient method for activating the carboxyl group for amidation.[16]
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Oxalyl chloride and thionyl chloride are common reagents for this transformation, with the byproducts being gaseous (CO, CO2, HCl, or SO2, HCl), which are easily removed.
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The use of a catalytic amount of DMF accelerates the reaction by forming a Vilsmeier reagent in situ.
Step 2: Synthesis of 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide (4)
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Dissolve 6-aminoquinoline (2) (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 1-methyl-1H-pyrazole-4-carbonyl chloride (3) (1.1 eq) in the same solvent dropwise to the stirred solution of 6-aminoquinoline.
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Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide (4).
Causality Behind Experimental Choices:
-
The base (TEA or DIPEA) is added to neutralize the hydrochloric acid (HCl) that is generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
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The reaction is performed at a low temperature initially to control the exothermic nature of the acylation reaction.
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Standard aqueous workup is employed to remove the base hydrochloride salt and any other water-soluble impurities.
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Column chromatography is a standard method for the purification of organic compounds to obtain the final product in high purity.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Potential Biological Significance and Applications
The biological activity of 1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide has not yet been reported. However, based on the extensive literature on its constituent pharmacophores, several potential applications can be hypothesized:
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Antifungal Activity: Pyrazole carboxamides are a well-known class of fungicides that act by inhibiting succinate dehydrogenase (SDHI).[17][18] The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold is present in several commercial fungicides.[2] It is plausible that the target compound could exhibit antifungal properties against a range of plant pathogenic fungi.
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Anticancer Activity: Both pyrazole and quinoline derivatives have independently shown significant potential as anticancer agents.[3][5] Quinoline derivatives can modulate various signaling pathways involved in cancer cell proliferation and survival.[5] The combined structure may therefore exhibit cytotoxic activity against various cancer cell lines.
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Antimicrobial Activity: Quinoline derivatives, particularly fluoroquinolones, are potent antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.[5] Pyrazole derivatives have also been reported to possess antibacterial activity.[3][4] The hybrid molecule could therefore be explored for its efficacy against a range of bacterial pathogens, including drug-resistant strains.[19]
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Antimalarial Activity: The quinoline core is famously associated with antimalarial drugs.[7] While the 6-aminoquinoline substitution pattern is different from the 4-aminoquinolines like chloroquine, derivatives of 6-aminoquinoline have also been investigated as antimalarial agents.[20][21] This suggests that the target compound warrants investigation for its potential activity against Plasmodium falciparum.
Conclusion and Future Directions
1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide is a synthetically accessible molecule that combines two biologically significant heterocyclic systems. The proposed synthesis provides a reliable and scalable route to obtain this compound for further investigation. Based on the well-documented activities of pyrazole carboxamides and quinolines, this hybrid molecule holds considerable promise as a lead compound in the development of new therapeutic agents, particularly in the areas of agriculture (as a fungicide) and medicine (as an anticancer, antimicrobial, or antimalarial agent).
Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive in vitro screening against a panel of fungal and bacterial pathogens, various cancer cell lines, and the Plasmodium falciparum parasite to validate these hypotheses. Further structure-activity relationship (SAR) studies could then be undertaken to optimize its biological activity.
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